
3-Ethyl-3-methyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines with peracids is a common method, where an imine precursor is treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring . Another approach involves the amination of carbonyl compounds, where a carbonyl compound reacts with an amine in the presence of an oxidizing agent to form the oxaziridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using peracids or other oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyloxaziridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained three-membered ring makes it highly reactive and suitable for a range of transformations.
Common Reagents and Conditions:
Oxidation: Oxaziridines are commonly used as oxidizing agents in organic synthesis.
Reduction: Reduction of oxaziridines can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: Nucleophiles can attack the nitrogen or oxygen atom in the oxaziridine ring, leading to ring-opening reactions and the formation of various products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include amines, sulfoxides, and selenoxides.
Scientific Research Applications
3-Ethyl-3-methyloxaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Oxaziridines have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of oxaziridines, particularly in drug development.
Industry: In the industrial sector, oxaziridines are used as intermediates in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyloxaziridine involves its ability to act as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the oxaziridine transfers an oxygen atom to the substrate, resulting in the formation of oxidized products . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Oxaziridine: The parent compound of the oxaziridine family, featuring a three-membered ring with oxygen and nitrogen.
Aziridine: A three-membered ring containing nitrogen, known for its reactivity and use in polymerization reactions.
Epoxide: A three-membered ring containing oxygen, commonly used as an intermediate in organic synthesis.
Uniqueness of 3-Ethyl-3-methyloxaziridine: this compound is unique due to the presence of both ethyl and methyl groups on the oxaziridine ring. This substitution pattern influences its reactivity and makes it distinct from other oxaziridines. Its specific reactivity and applications in oxidation reactions set it apart from similar compounds like aziridines and epoxides .
Properties
CAS No. |
41316-44-3 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
3-ethyl-3-methyloxaziridine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6-4/h5H,3H2,1-2H3 |
InChI Key |
ZDWRYUSCYAJEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



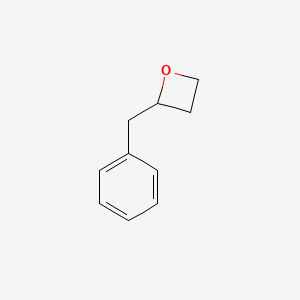

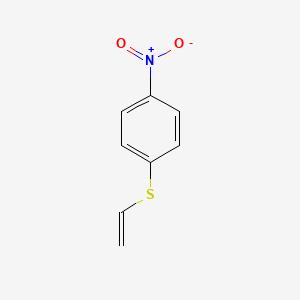
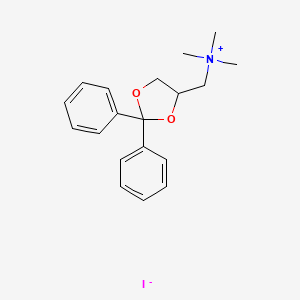
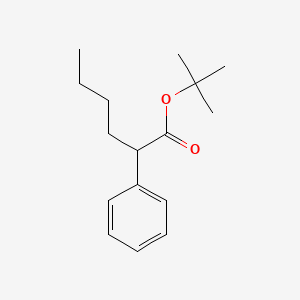


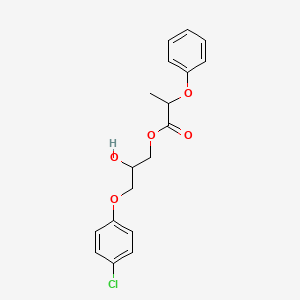
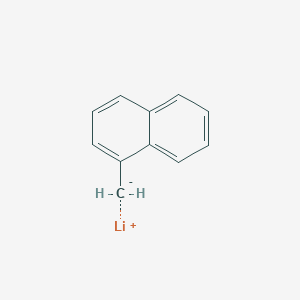

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


